(S)-(+)-1-Cyclohexylethyl isocyanate
Overview
Description
(S)-(+)-1-Cyclohexylethyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The this compound is used in various chemical processes and has applications in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Cyclohexylethyl isocyanate typically involves the reaction of (S)-(+)-1-Cyclohexylethylamine with phosgene. The reaction proceeds as follows:
(S)-(+)-1-Cyclohexylethylamine+Phosgene→(S)-(+)-1-Cyclohexylethyl isocyanate+Hydrogen chloride
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbon monoxide and nitro-amino compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Cyclohexylethyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Water: Hydrolysis occurs readily at room temperature, producing amines and carbon dioxide.
Diols: Reacts with diols to form polyurethanes, often in the presence of catalysts.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from the reaction with diols.
Scientific Research Applications
(S)-(+)-1-Cyclohexylethyl isocyanate has several applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and foams
Mechanism of Action
The mechanism of action of (S)-(+)-1-Cyclohexylethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, amines, and polyurethanes. The molecular targets and pathways involved include the formation of urethane linkages and the hydrolysis to amines and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
(S)-(+)-1-Cyclohexylethyl isocyanate is unique due to its chiral nature, which can impart specific properties to the polymers and other compounds it forms. This chiral specificity can be advantageous in applications requiring enantiomerically pure products, such as in pharmaceuticals and certain advanced materials .
Properties
IUPAC Name |
[(1S)-1-isocyanatoethyl]cyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKYRAPJLTXSO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654280 | |
Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93470-27-0 | |
Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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